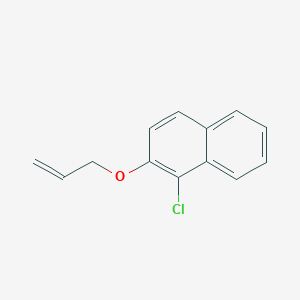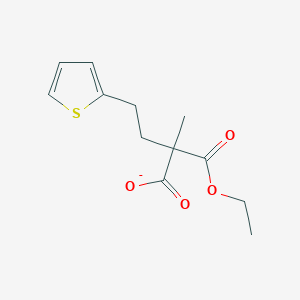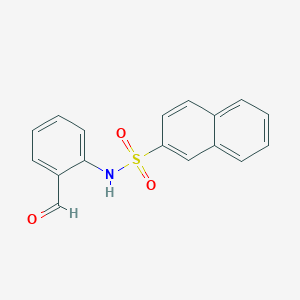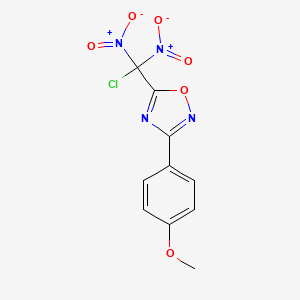![molecular formula C19H20N2S B12578848 4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 1,3-diphenyl- CAS No. 204461-24-5](/img/structure/B12578848.png)
4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 1,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thia-1,2-diazaspiro[45]dec-2-ene, 1,3-diphenyl- is a heterocyclic compound that features a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 1,3-diphenyl- typically involves the reaction of cyclic ketones with oxamic acid thiohydrazides. This reaction proceeds through the formation of acyclic hydrazones, which then cyclize into the desired spiro compound. The reaction conditions often include the use of solvents like chloroform and the application of heat to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yields and purity, as well as implementing safety measures for handling reactive intermediates and solvents.
Chemical Reactions Analysis
Types of Reactions
4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 1,3-diphenyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 1,3-diphenyl- has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Materials Science: It is used in the development of organic solar cells and corrosion inhibitors.
Biological Research: The compound’s unique structure makes it a valuable tool for studying enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 1,3-diphenyl- involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved in its biological activity often include modulation of signaling cascades and interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share a similar thiadiazole ring structure and exhibit a wide range of biological activities.
Spiro-Linked Derivatives: Compounds with spiro-linked structures often have unique chemical and biological properties.
Uniqueness
4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 1,3-diphenyl- stands out due to its specific spiro configuration and the presence of both sulfur and nitrogen atoms in the ring. This unique structure contributes to its diverse reactivity and broad spectrum of applications in various scientific fields .
Properties
CAS No. |
204461-24-5 |
|---|---|
Molecular Formula |
C19H20N2S |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2,4-diphenyl-1-thia-3,4-diazaspiro[4.5]dec-2-ene |
InChI |
InChI=1S/C19H20N2S/c1-4-10-16(11-5-1)18-20-21(17-12-6-2-7-13-17)19(22-18)14-8-3-9-15-19/h1-2,4-7,10-13H,3,8-9,14-15H2 |
InChI Key |
FGIBJDSGWHGNPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)N(N=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[(4-Methylcyclohexyl)methylene]diphenol](/img/structure/B12578772.png)
![3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-1-amine](/img/structure/B12578787.png)
![4-[(Z)-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)methyl]phenyl acetate](/img/structure/B12578793.png)
![N,N'-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1,4-phenylene}dibenzenesulfonamide](/img/structure/B12578796.png)
![4-Piperidinol, 1-[3-(9H-carbazol-9-yl)propyl]-4-(4-chlorophenyl)-](/img/structure/B12578798.png)


![magnesium;2-decyl-5-[5-(2H-thiophen-2-id-5-yl)thiophen-2-yl]thiophene;bromide](/img/structure/B12578819.png)


![1-(4-Methoxyphenyl)-2-oxo-2-[(propan-2-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B12578837.png)



